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Compound of Interest

Compound Name: 4-Nitrostyrene

Cat. No.: B089597

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
nitrostyrene, a versatile organic compound utilized in various synthetic applications. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-
visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols
for data acquisition.

Data Presentation

The spectroscopic data for 4-nitrostyrene are summarized in the tables below for ease of
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 4-Nitrostyrene
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment

ppm) (3, Hz)

2H, Ar-H (ortho to
8.17-8.19 d 8.8

NO2)

2H, Ar-H (meta to
7.52-7.54 d 8.8

NO2)
6.74-6.81 dd 17.6,10.9 1H, -CH=CH:z
5.90-5.95 d 17.6 1H, -CH=CHz2 (trans)
5.48-5.51 d 10.9 1H, -CH=CHz (cis)

Solvent: CDCIz

Table 2: 13C NMR Spectroscopic Data for 4-Nitrostyrene

Chemical Shift (6, ppm)

Assignment

147.14 Ar-C (para to vinyl)
143.84 Ar-C (ipso to vinyl)
134.97 -CH=CH:

126.82 Ar-CH (ortho to NO2)
123.94 Ar-CH (meta to NOz2)
118.63 -CH=CH:

Solvent: CDCls. Assignments are based on data from similar substituted styrenes.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 4-Nitrostyrene
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~1635 Medium C=C Stretch (vinyl)

~1595, ~1490 Medium C=C Stretch (aromatic)
~1512 Strong Asymmetric NO2 Stretch
~1346 Strong Symmetric NOz Stretch

~990, ~910 Strong =C-H Bend (out-of-plane)
_850 Strong C-H Bend (out-of-plane, para-

disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for 4-Nitrostyrene

Amax (nm) Solvent

~316 Not specified

Note: The UV-Vis spectrum of 4-nitrostyrene is characterized by a strong absorption band
corresponding to the 1t — Tt transition of the conjugated system.*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 4-
nitrostyrene.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 10-20 mg of 4-nitrostyrene in 0.6-0.7 mL of
deuterated chloroform (CDCIs) in a standard 5 mm NMR tube. Ensure the sample is fully
dissolved.

e Instrument Setup:
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o Use a 400 MHz (or higher) NMR spectrometer.

o Lock the spectrometer to the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:

o Acquire the spectrum using a standard single-pulse experiment.

o Set the spectral width to cover the range of 0-10 ppm.

o Use a pulse angle of 30-45 degrees.

o Set the relaxation delay to 1-2 seconds.

o Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

e 13C NMR Acquisition:

[e]

Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the range of 0-160 ppm.
o Use a pulse angle of 45-90 degrees.

o Alonger relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of
quaternary carbons.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the resulting spectrum.
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o Calibrate the chemical shift scale using the residual solvent peak (CDCls: 6H = 7.26 ppm,
0C =77.16 ppm).

o Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal (e.g., diamond or germanium) is clean.
o Place a small amount of solid 4-nitrostyrene directly onto the crystal surface.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Setup:
o Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
o Collect a background spectrum of the clean, empty ATR crystal.
e Spectrum Acquisition:
o Collect the sample spectrum over a range of 4000-400 cm~1.
o Co-add 16-32 scans to improve the signal-to-noise ratio.
o A spectral resolution of 4 cm~1 is generally sufficient.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final transmittance or absorbance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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e Sample Preparation:

o Prepare a stock solution of 4-nitrostyrene of a known concentration in a suitable UV-
transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).

o Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the
spectrophotometer (typically 0.1-1.0 AU).

e Instrument Setup:
o Use a dual-beam UV-Vis spectrophotometer.
o Fill a quartz cuvette with the pure solvent to be used as a reference.

e Spectrum Acquisition:

o

Record a baseline spectrum with the solvent-filled cuvette in both the sample and
reference beams.

(¢]

Rinse the sample cuvette with the 4-nitrostyrene solution and then fill it.

[¢]

Place the sample cuvette in the sample beam path.

[¢]

Scan the spectrum over a range of approximately 200-400 nm.
» Data Analysis:
o Determine the wavelength of maximum absorbance (Amax).

o If the concentration and path length are known, the molar absorptivity (€) can be
calculated using the Beer-Lambert law (A = gcl).

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 4-nitrostyrene.
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Caption: Workflow for Spectroscopic Analysis of 4-Nitrostyrene.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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